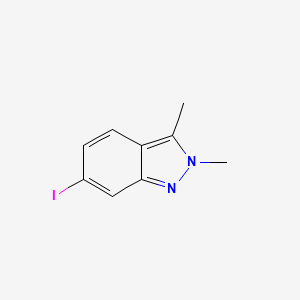

6-溴喹啉-3-甲酸甲酯

描述

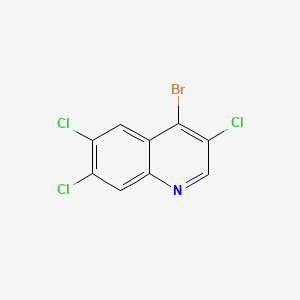

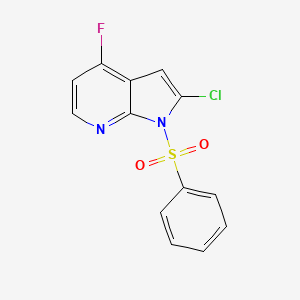

Methyl 6-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .

Molecular Structure Analysis

The InChI code for Methyl 6-bromoquinoline-3-carboxylate is1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 6-bromoquinoline-3-carboxylate is a solid substance stored at room temperature . It has a molecular weight of 266.09 .科学研究应用

荧光增白剂:衍生自 2-芳基-6-溴喹啉的化合物(与 6-溴喹啉-3-甲酸甲酯密切相关)具有作为荧光增白剂的潜在应用 (Rangnekar 和 Shenoy,1987)。

螯合配体:6-溴喹啉的衍生物已被用于制备二齿和三齿螯合配体。这些化合物显示出较高的发射量子产率,表明在光学应用中具有潜力 (胡、张和 Thummel,2003)。

苯二氮卓受体激动剂和拮抗剂:某些异喹啉和相关化合物(包括异喹啉-3-甲酸甲酯)已被发现是苯二氮卓受体的中等亲和力结合剂,表明它们在开发受体激动剂和拮抗剂方面的潜力 (Guzman 等,1984)。

降压剂:可以由 6-溴喹啉衍生物合成的喹唑啉酮已被评估为降压剂,显示出显着的降血压活性 (Kumar、Tyagi 和 Srivastava,2003)。

多氢喹啉衍生物的合成:涉及与 6-溴喹啉-3-甲酸甲酯相关的化合物的单锅缩合已被用于多氢喹啉衍生物的合成,突出了其在合成复杂有机分子中的作用 (Khaligh,2014)。

PARP-1 抑制剂的合成:喹啉衍生物(包括与 6-溴喹啉-3-甲酸甲酯相关的衍生物)已被合成作为聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,PARP-1 是药物设计中的重要酶靶点 (Lord、Mahon、Lloyd 和 Threadgill,2009)。

光敏保护基团:与 6-溴喹啉-3-甲酸甲酯在结构上相似的溴化羟基喹啉已被用作羧酸的光敏保护基团,展示了它们在光化学和生物应用中的用途 (Fedoryak 和 Dore,2002)。

安全和危害

Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .

属性

IUPAC Name |

methyl 6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJGHYVBAPYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703466 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromoquinoline-3-carboxylate | |

CAS RN |

1220418-77-8 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)